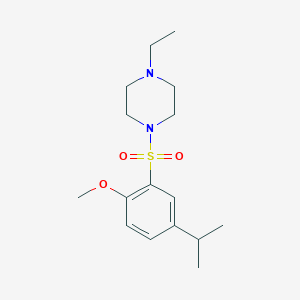![molecular formula C15H20O5S B2856062 2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde CAS No. 2411266-99-2](/img/structure/B2856062.png)
2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTBP or 2-[(3-thioxo-1,3-dihydro-1,3-benzothiazol-2-yl)methoxy]-4-propoxybenzaldehyde. It is a yellow crystalline powder with a molecular weight of 347.42 g/mol.
作用机制
DTBP acts as a fluorescence quencher by accepting excited-state energy from a fluorophore and dissipating it as heat. The mechanism of fluorescence quenching involves the transfer of energy from the excited state of the fluorophore to the ground state of DTBP. This process is known as non-radiative energy transfer or fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects
DTBP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that does not interact with biological molecules such as proteins, nucleic acids, or lipids.
实验室实验的优点和局限性
DTBP has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also easy to synthesize and purify. Moreover, DTBP has a high molar extinction coefficient and a large Stokes shift, making it an ideal fluorescence quencher for studying protein-protein interactions.
However, DTBP has some limitations for lab experiments. It has a relatively low quantum yield, which means that it is not an efficient fluorescence quencher. Moreover, DTBP has a limited range of excitation and emission wavelengths, which may restrict its use in certain experiments.
未来方向
There are several future directions for research on DTBP. One area of interest is the development of new biosensors using DTBP as a fluorescence quencher. Another area of research is the use of DTBP in the study of protein-ligand interactions. Moreover, DTBP can be used as a tool for investigating the structure and function of membrane proteins. Finally, DTBP can be used in the development of new drugs for treating various diseases.
合成方法
DTBP can be synthesized by reacting 2-hydroxy-4-propoxybenzaldehyde with 2-mercapto-3H-benzothiazol-3-one in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization using a suitable solvent such as ethanol or ethyl acetate.
科学研究应用
DTBP has potential applications in various fields of scientific research. It is primarily used as a fluorescence quencher for studying protein-protein interactions, protein-nucleic acid interactions, and protein-lipid interactions. DTBP can also be used as a probe for studying enzyme kinetics and for measuring the binding affinity of ligands to proteins. Moreover, DTBP has been used in the development of biosensors for detecting various biomolecules such as glucose, cholesterol, and uric acid.
属性
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-2-6-19-14-4-3-13(9-16)15(8-14)20-10-12-5-7-21(17,18)11-12/h3-4,8-9,12H,2,5-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXZQHUFBHECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)OCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855982.png)


![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)
![2-[[(2R)-Pyrrolidin-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide;hydrochloride](/img/structure/B2855990.png)

![methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate](/img/structure/B2855993.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2855994.png)
![3-[(cyanomethyl)sulfanyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B2855995.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2855998.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B2856000.png)
![4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol](/img/structure/B2856002.png)